molecular formula C5H4ClIN2 B1311340 6-Chloro-5-iodopyridin-3-amine CAS No. 444902-32-3

6-Chloro-5-iodopyridin-3-amine

Cat. No. B1311340
M. Wt: 254.45 g/mol
InChI Key: QLJRHAUYZGWXDE-UHFFFAOYSA-N
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Description

“6-Chloro-5-iodopyridin-3-amine” is a chemical compound that is used in scientific research. Its unique properties make it suitable for various applications, including drug discovery and organic synthesis. It is a versatile material with an empirical formula of C5H4ClIN2 and a molecular weight of 254.46 .


Molecular Structure Analysis

The molecular structure of “6-Chloro-5-iodopyridin-3-amine” can be represented by the SMILES string Nc1ccc(I)c(Cl)n1 . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used to determine three-dimensional molecular structures .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Chloro-5-iodopyridin-3-amine” are not available, the compound could potentially participate in various chemical reactions due to its functional groups. The presence of an amine group and halogen atoms could make it a participant in substitution reactions, among others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-5-iodopyridin-3-amine” include its solid form and its molecular weight of 254.46 . More detailed properties such as solubility, melting point, and boiling point are not available in the current resources .

Scientific Research Applications

Chemical Synthesis and Intermediate Applications

6-Chloro-5-iodopyridin-3-amine serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules through catalytic amination reactions. Its utility stems from its reactivity, which allows for selective substitution reactions, enabling the synthesis of various functionalized pyridines. For instance, regioselective palladium-catalyzed aminations with anilines on derivatives of 6-chloro-5-iodopyridin-3-amine have been performed with excellent yields and good selectivity, highlighting its application in the synthesis of arylaminated compounds (Maes et al., 2002). Additionally, its transformations involve various catalytic systems, demonstrating its flexibility in synthesizing N-substituted nicotinamides and pyridyl-glyoxylamides, substances of potential biological significance (Takács et al., 2007).

Catalyst Development and Mechanistic Insights

The compound's reactivity also contributes to advancements in catalyst development, offering insights into the mechanistic pathways of chemical reactions. Studies on the selective amination and functionalization of polyhalopyridines, including 6-chloro-5-iodopyridin-3-amine derivatives, have led to the development of highly efficient palladium-xantphos complex catalysts. These catalysts facilitate high-yield, chemoselective transformations, underscoring the role of 6-chloro-5-iodopyridin-3-amine in enhancing understanding of catalytic processes and reaction optimization (Ji et al., 2003).

Nucleoside Analogue Synthesis

Furthermore, 6-chloro-5-iodopyridin-3-amine is instrumental in the synthesis of nucleoside analogues, which are crucial in medicinal chemistry for drug discovery and development. It has been employed in modular and practical methodologies for preparing 6-substituted pyridin-3-yl C-nucleosides, showcasing its utility in creating compounds with potential therapeutic applications (Joubert et al., 2007).

Safety And Hazards

“6-Chloro-5-iodopyridin-3-amine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound carries the signal word “Danger” and has hazard statement H301 .

properties

IUPAC Name

6-chloro-5-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-4(7)1-3(8)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJRHAUYZGWXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447759
Record name 5-Amino-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-iodopyridin-3-amine

CAS RN

444902-32-3
Record name 5-Amino-2-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 444902-32-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-3-iodo-5-nitropyridine (0.25g, 0.88 mmol) was reacted with iron powder (0.25g, 4.4 mmol) in the manner described in example 762D. Removal of the solvent in vacuo gave compound 765C (0.172g, 77%), as a golden yellow solid. HPLC: 100% at 2.32 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm. MS (ES): m/z 255.03 [M+H]+.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
77%

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